molecular formula C5H3IN4O B12362858 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-

Cat. No.: B12362858
M. Wt: 262.01 g/mol
InChI Key: VDGOHXYMFOOZJD-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones involves using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation . Another approach involves ultrasonic-assisted synthesis, which has been shown to be efficient for producing pyrazolo[3,4-d]pyrimidin-4-ol derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.

Scientific Research Applications

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C5H3IN4O

Molecular Weight

262.01 g/mol

IUPAC Name

3-iodo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1-2H,(H,7,8,10,11)

InChI Key

VDGOHXYMFOOZJD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(C2C(=O)N1)I

Origin of Product

United States

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